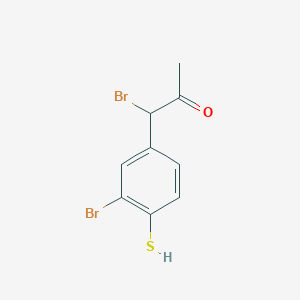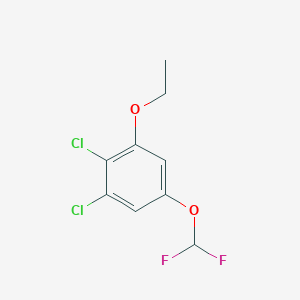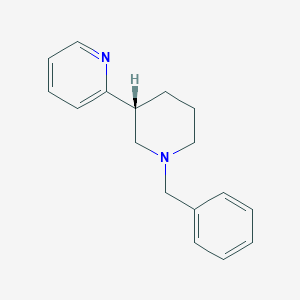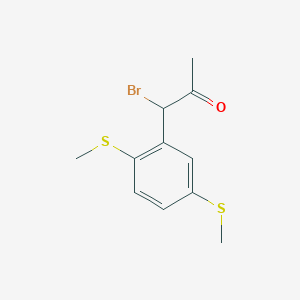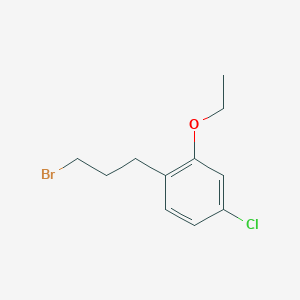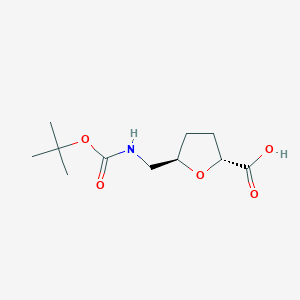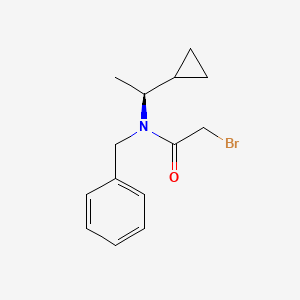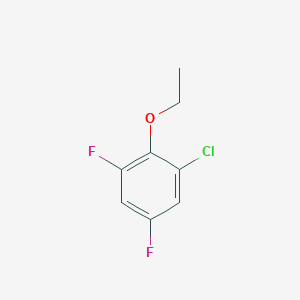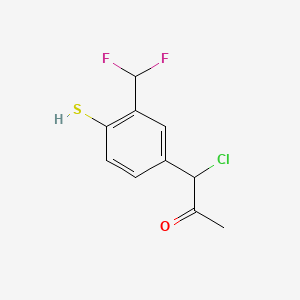
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-mercaptophenylpropan-2-one with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (CH₂Cl₂) and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and agrochemicals. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. The difluoromethyl group may enhance the compound’s stability and bioavailability.
The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used. For example, in a biological setting, it may inhibit enzyme activity by forming covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one: This compound has a methylthio group instead of a mercapto group, which may affect its reactivity and biological activity.
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one: The ethoxy group introduces different steric and electronic effects compared to the mercapto group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C10H9ClF2OS |
|---|---|
Poids moléculaire |
250.69 g/mol |
Nom IUPAC |
1-chloro-1-[3-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)6-2-3-8(15)7(4-6)10(12)13/h2-4,9-10,15H,1H3 |
Clé InChI |
CPHVGKQGXJKTOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)S)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



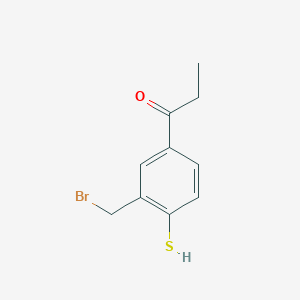

![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
